![molecular formula C5H9N3S B2630591 Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine CAS No. 933714-10-4](/img/structure/B2630591.png)
Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine” is a compound with the CAS Number: 933714-10-4 . It has a molecular weight of 143.21 . The IUPAC name for this compound is N-methyl (5-methyl-1,3,4-thiadiazol-2-yl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9N3S/c1-4-7-8-5(9-4)3-6-2/h6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antimicrobial Agents
1,3,4-Thiadiazole derivatives, including Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, have been found to have potent antimicrobial properties . They have been tested against various organisms such as E. coli, B. mycoides, and C. albicans .
Anticancer Agents
Compounds with the 1,3,4-thiadiazole scaffold, like Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, have shown promising anticancer properties . They have been used in the development of new anticancer drugs .
Antidiabetic Agents
1,3,4-Thiadiazole derivatives have also been studied for their antidiabetic properties . They have been used in the development of new antidiabetic drugs .
Antihypertensive Agents
Compounds with the 1,3,4-thiadiazole scaffold have been found to have antihypertensive properties . They have been used in the development of new antihypertensive drugs .
Anti-inflammatory Agents
1,3,4-Thiadiazole derivatives have shown anti-inflammatory properties . They have been used in the development of new anti-inflammatory drugs .
Antiviral Agents
Compounds with the 1,3,4-thiadiazole scaffold have been found to have antiviral properties . They have been used in the development of new antiviral drugs .
Pesticides
The compound 5-amino-3-methyl-1,2,4-thiadiazole, which is structurally similar to Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, has been used as a potential pesticide .
Enzyme Inhibitors
5-Amino-3-methyl-1,2,4-thiadiazole has been used as a component of medicinally important enzyme inhibitors . This suggests that Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine could also have potential applications in this area.
Safety and Hazards
Direcciones Futuras
The future directions for the study and application of “Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine” and related compounds could involve further exploration of their therapeutic potential. As mentioned, 1,3,4-thiadiazole derivatives have shown significant therapeutic potential and have been the subject of considerable interest for designing new antitumor agents .
Mecanismo De Acción
Mode of Action
It is known that the compound contains a thiadiazole ring, which is often associated with various biological activities . The nitrogen atom in the compound may play a role in coordinating with its targets .
Biochemical Pathways
Compounds containing a thiadiazole ring have been associated with antimicrobial activity , suggesting that they may interact with pathways related to microbial growth and survival.
Pharmacokinetics
As such, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Compounds with similar structures have shown moderate antibacterial activity , suggesting that Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine may have similar effects.
Action Environment
The compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.
Propiedades
IUPAC Name |
N-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-4-7-8-5(9-4)3-6-2/h6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJRGJSLDCNZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2630509.png)
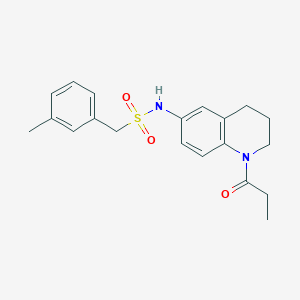
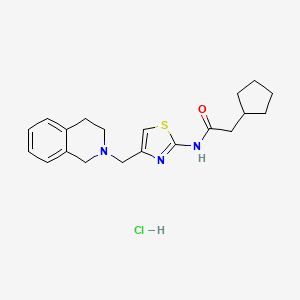
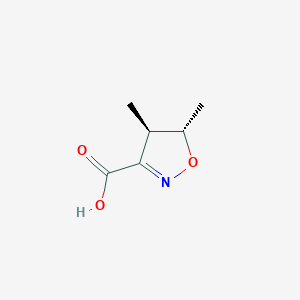
![1-butyl-4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2630516.png)
![2-(2-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2630517.png)
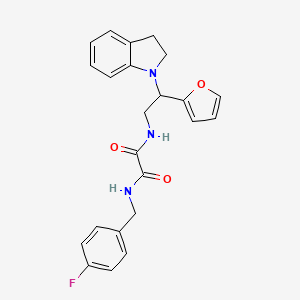
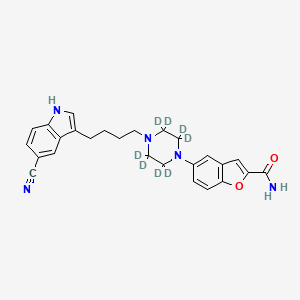
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2630523.png)
![2-(1-Methylindol-3-yl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2630524.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2630526.png)
![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[(3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2630530.png)
![1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2630531.png)